
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Overview
Description
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is an organoboron compound that features a pyridine ring substituted with a methoxy group and a boronic ester. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with 3-methoxypyridine.
Borylation Reaction: The key step involves the borylation of 3-methoxypyridine using bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is typically carried out in an inert atmosphere (e.g., nitrogen or argon) and at elevated temperatures (around 80-100°C).
Purification: The product is purified using standard techniques such as column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound would follow similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may involve more robust purification techniques such as crystallization or distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Cross-Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Acids: Formed through oxidation of the boronic ester group.
Scientific Research Applications
Organic Synthesis
Reactivity and Functionalization
The compound is primarily used as a boronic acid pinacol ester in organic synthesis. Boronic acids are known for their ability to form covalent bonds with diols and are essential in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds, which is crucial in synthesizing complex organic molecules. The presence of the methoxy group enhances the electrophilicity of the boron atom, facilitating its reactivity in various coupling reactions.
Case Study: Synthesis of Complex Molecules
In a study focusing on the synthesis of biologically active compounds, researchers utilized 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine to construct novel heterocycles. The compound's ability to participate in palladium-catalyzed coupling reactions allowed for the efficient assembly of complex structures that exhibit significant biological activity .
Medicinal Chemistry
Anticancer Agents
The compound has been explored for its potential use in developing anticancer agents. Boron-containing compounds have shown promise in targeting cancer cells due to their ability to disrupt cellular processes. Studies have indicated that derivatives of this compound can inhibit tumor growth by interfering with metabolic pathways specific to cancer cells .
Case Study: Antitumor Activity
In preclinical trials, derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines. These findings suggest that further exploration could lead to the development of new therapeutic agents targeting specific types of cancer .
Materials Science
Polymer Chemistry
The compound is also employed in polymer chemistry for synthesizing novel copolymers with enhanced optical and electrochemical properties. Its incorporation into polymer matrices can improve the performance characteristics of materials used in electronic devices and sensors.
Case Study: Conductive Polymers
Research has shown that copolymers derived from this compound exhibit improved conductivity and stability when used in organic light-emitting diodes (OLEDs). The integration of this compound into polymer formulations has led to advancements in the efficiency and longevity of OLED technology .
Summary Table of Applications
Application Area | Description | Notable Findings |
---|---|---|
Organic Synthesis | Used as a boronic acid pinacol ester for C-C bond formation | Facilitates synthesis of complex organic molecules |
Medicinal Chemistry | Potential anticancer agent targeting metabolic pathways | Demonstrated significant cytotoxicity against cancer cells |
Materials Science | Enhances optical/electrochemical properties in polymers | Improved conductivity in OLED applications |
Mechanism of Action
The mechanism by which 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine exerts its effects is primarily through its role as a reagent in chemical reactions. In Suzuki-Miyaura coupling, for example, the boronic ester group reacts with an aryl halide in the presence of a palladium catalyst to form a new carbon-carbon bond. The methoxy group can influence the electronic properties of the pyridine ring, affecting the reactivity and selectivity of the compound in various reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is unique due to the presence of both a methoxy group and a boronic ester on the pyridine ring. This combination allows for versatile reactivity and makes it a valuable intermediate in organic synthesis. The methoxy group can provide electronic effects that enhance the reactivity of the boronic ester in cross-coupling reactions, making it particularly useful in the synthesis of complex molecules.
This compound’s unique structure and reactivity make it a valuable tool in various fields of scientific research and industrial applications.
Biological Activity
3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its molecular formula and has a complex structure featuring a pyridine ring substituted with a methoxy group and a dioxaborolane moiety. The presence of the dioxaborolane group is significant as it may influence the compound's reactivity and biological interactions.
In Vitro Studies
In vitro assays have demonstrated that this compound exhibits significant activity against specific targets:
- GSK-3β Inhibition : The compound has been tested for its ability to inhibit GSK-3β with IC50 values indicating potent activity. For example, compounds in similar classes have shown IC50 values ranging from 8 nM to over 1000 nM depending on structural modifications .
- Anti-inflammatory Effects : In BV2 microglial cells, the compound exhibited anti-inflammatory properties by reducing levels of nitric oxide (NO) and interleukin-6 (IL-6), which are markers of inflammation .
Cytotoxicity
Cytotoxicity assays conducted on various cell lines (e.g., HT-22 and BV-2) revealed that while some derivatives displayed cytotoxic effects at higher concentrations (above 10 µM), others maintained cell viability without significant toxicity . This suggests a potential therapeutic window for the compound.
Study on DYRK1A Inhibition
Evaluation of Anti-inflammatory Activity
In another study assessing anti-inflammatory activity in microglial cells induced by lipopolysaccharides (LPS), the compound significantly decreased pro-inflammatory cytokine levels. This is particularly relevant for neurodegenerative diseases where inflammation plays a critical role .
Data Tables
Biological Activity | IC50 Values | Cell Line Tested | Effect Observed |
---|---|---|---|
GSK-3β Inhibition | 8 nM - 1000 nM | Various | Significant inhibition |
Anti-inflammatory | N/A | BV2 Microglial | Reduced NO and IL-6 levels |
Cytotoxicity | >10 µM | HT-22 | Maintained viability |
Properties
IUPAC Name |
3-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BNO3/c1-11(2)12(3,4)17-13(16-11)9-6-10(15-5)8-14-7-9/h6-8H,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HENXUFOAGXNWKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10397599 | |
Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
445264-60-8 | |
Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10397599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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